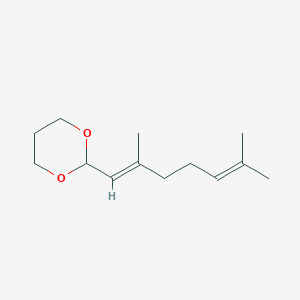
methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate, also known as H-89, is a potent inhibitor of protein kinase A (PKA). It has been widely used in scientific research as a tool to investigate the role of PKA in various physiological processes.
Wirkmechanismus
Methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate inhibits PKA by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, leading to a decrease in PKA activity. methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate is a competitive inhibitor of PKA, meaning that it competes with ATP for binding to the enzyme.
Biochemical and Physiological Effects:
methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate gene expression. methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate has also been shown to regulate the activity of ion channels, transporters, and enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate is its potency and specificity for PKA. It is a highly selective inhibitor of PKA and does not inhibit other kinases at concentrations used in experiments. However, methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate has some limitations for lab experiments. It is a cell-permeable inhibitor and can easily cross cell membranes, which can lead to non-specific effects. Additionally, methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate has a short half-life in cells, which can limit its effectiveness in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate. One area of research is the identification of novel PKA substrates using methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate. Another area of research is the development of more potent and specific PKA inhibitors. Additionally, methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate can be used in combination with other inhibitors to study the role of PKA in complex signaling pathways. Finally, methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate can be used to study the role of PKA in various disease states, including cancer and metabolic disorders.
Conclusion:
In conclusion, methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate is a potent and specific inhibitor of PKA that has been widely used in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate has provided valuable insights into the role of PKA in various physiological processes and has the potential to lead to the development of novel therapeutics for diseases associated with PKA dysregulation.
Synthesemethoden
The synthesis of methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate involves several steps. The first step is the preparation of 3,4-dihydroisoquinoline-1(2H)-sulfonic acid. This is followed by the reaction of the sulfonic acid with 4-chlorobenzoic acid to yield 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoic acid. The final step involves the esterification of the benzoic acid with methyl alcohol to produce methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate has been extensively used in scientific research to investigate the role of PKA in various physiological processes. PKA is a key regulator of many cellular processes, including metabolism, gene expression, cell proliferation, and differentiation. methyl 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzoate has been used to study the role of PKA in these processes and to identify novel PKA substrates.
Eigenschaften
IUPAC Name |
methyl 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-22-17(19)14-6-8-16(9-7-14)23(20,21)18-11-10-13-4-2-3-5-15(13)12-18/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMJPSHDTZXERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-benzoic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5851308.png)

![N-[4-(diethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B5851321.png)
![N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5851323.png)


![N-{4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]phenyl}hydrazinecarbothioamide](/img/structure/B5851334.png)
![N-[2-(4-methoxyphenyl)ethyl]nicotinamide](/img/structure/B5851342.png)
![4-tert-butyl-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5851349.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}-4-ethylpiperazine](/img/structure/B5851366.png)
![5,8-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B5851368.png)


